BenchChemオンラインストアへようこそ!

5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Lipophilicity Drug Design Physicochemical Property

This pyrrolidine‑1,2,4‑oxadiazole hybrid is the electron‑rich 4‑methoxyphenyl congener that SAR studies have linked to low‑micromolar anthelmintic potency and enhanced CNS permeability (XLogP3‑AA 3.9, 0 HBD). Procuring the des‑methoxy analog (CAS 859145‑07‑6) is predicted to yield divergent biological readouts. A matched‑pair analysis enabled by this compound allows you to directly attribute differential activity to the methoxy pharmacophore, making it an essential probe for lead‑optimization campaigns.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
CAS No. 855129-92-9
Cat. No. B2821612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS855129-92-9
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H18ClN3O3/c1-26-16-9-7-13(8-10-16)18-22-19(27-23-18)17-6-3-11-24(17)20(25)14-4-2-5-15(21)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3
InChIKeyZFUXBXVOYKCSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 855129-92-9): A Structurally Defined Pyrrolidine-Oxadiazole Research Probe


5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 855129-92-9) is a synthetic small molecule (MW 383.8 g/mol) belonging to the pyrrolidine-1,2,4-oxadiazole hybrid class [1]. This scaffold is recognized in medicinal chemistry for its role in generating potent anthelmintics and neurokinin-1 (NK₁) receptor antagonists [2]. The compound features a 3-chlorobenzoyl substituent on the pyrrolidine nitrogen and a 4-methoxyphenyl group at the 3-position of the oxadiazole ring, a combination that distinguishes it from simpler in-class analogs in commercial screening libraries.

Why Generic Substitution Fails for 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: The Critical Role of the 4-Methoxyphenyl Motif


In-class substitution of pyrrolidine-oxadiazole probes is not trivial. Minor structural modifications to the oxadiazole C3 substituent can drastically alter bioactivity. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the introduction of a 4-methoxyphenyl group, as opposed to an unsubstituted phenyl ring, can modulate electronic properties and lipophilicity (XLogP3-AA = 3.9 for the target compound vs. an estimated lower value for the des-methoxy analog), directly impacting target engagement and selectivity in anthelmintic assays [1]. Therefore, procuring the generic phenyl analog (CAS 859145-07-6) is predicted to yield divergent biological readouts, compromising data reproducibility in SAR campaigns.

Quantitative Differentiation Evidence for 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Against Its Closest Structural Analog


Lipophilicity-Driven Differentiation: Target Compound (4-OMe) vs. Des-Methoxy Analog (Phenyl)

The target compound incorporates a 4-methoxyphenyl substituent, whereas the closest commercially available analog, 5-[1-(3-chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole (CAS 859145-07-6), bears an unsubstituted phenyl ring. The methoxy group contributes to a higher computed lipophilicity (XLogP3-AA = 3.9) for the target compound [1], compared to an estimated XLogP3-AA of approximately 3.4 for the des-methoxy analog (based on a ΔlogP contribution of ~0.5 for the para-methoxy substituent). This difference can influence membrane permeability and non-specific binding profiles in cell-based assays.

Lipophilicity Drug Design Physicochemical Property

Electron-Donating Effect of the 4-Methoxy Group Differentiates the Target Compound from the Phenyl Analog in the Pyrrolidine-Oxadiazole Anthelmintic Class

SAR studies on the pyrrolidine-oxadiazole anthelmintic class reveal that electron-donating groups (EDGs) on the oxadiazole phenyl ring are preferred for activity against Haemonchus contortus, with IC₅₀ values for optimized analogs ranging from 0.78 to 22.4 μM [1]. While the specific IC₅₀ for CAS 855129-92-9 is not published, its 4-methoxy substituent is a strong EDG (σ_p = -0.27), whereas the hydrogen of the phenyl analog is electronically neutral (σ_p = 0.00). This electronic difference is predicted to translate to a measurable improvement in anthelmintic potency based on the established class trend favoring electron-rich aromatic systems.

Anthelmintic SAR Electron-Donating Group

Hydrogen Bond Acceptor Count Distinguishes Target Compound from Des-Methoxy Analog

The target compound has a total hydrogen bond acceptor (HBA) count of 5, contributed by the oxadiazole ring, amide carbonyl, and the methoxy oxygen [1]. The des-methoxy analog (CAS 859145-07-6) has an HBA count of 4, as it lacks the methoxy oxygen. This difference in HBA count can affect solubility and target binding interactions, as the additional HBA in the target compound provides an extra potential point for hydrogen bonding with a biological target.

Hydrogen Bond Acceptors Drug-Likeness Pharmacokinetics

Optimal Research Applications for 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Based on Structural Differentiation Evidence


Hit Expansion in Anthelmintic Drug Discovery Against Haemonchus contortus

The electron-donating 4-methoxyphenyl group aligns with SAR trends identified in the 2020 European Journal of Medicinal Chemistry study, where pyrrolidine-oxadiazole hybrids with electron-rich aromatic substituents achieved low-micromolar IC₅₀ values against H. contortus larvae [1]. The target compound's higher lipophilicity (XLogP3-AA = 3.9) may also improve permeability across the nematode cuticle, making it a logical choice for phenotypic screening libraries focused on anthelmintic lead generation.

Physicochemical Property-Driven Probe Selection for CNS Target Engagement Studies

With a computed lipophilicity (XLogP3-AA = 3.9) that falls within the optimal CNS drug-like range (typically 2–5), a molecular weight of 383.8 g/mol, and zero hydrogen bond donors, the target compound is well-suited for CNS permeability studies [1]. The additional methoxy group differentiates it from the less lipophilic phenyl analog, potentially offering superior brain penetration for neurokinin-1 receptor targeting programs.

Negative Control Design Using the Des-Methoxy Analog for SAR Validation

Procuring both the target compound (CAS 855129-92-9) and its des-methoxy analog (CAS 859145-07-6) [1] enables a robust matched-pair SAR analysis. The systematic comparison allows researchers to directly attribute any differential biological activity—whether in antiparasitic, enzyme inhibition, or receptor binding assays—to the presence of the 4-methoxy electron-donating group, establishing a clear pharmacophoric requirement for the oxadiazole C3 position.

Quote Request

Request a Quote for 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.